Methylmercaptan sodium

CAS No.:

Cat. No.: VC14437960

Molecular Formula: CH4NaS

Molecular Weight: 71.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CH4NaS |

|---|---|

| Molecular Weight | 71.10 g/mol |

| Standard InChI | InChI=1S/CH4S.Na/c1-2;/h2H,1H3; |

| Standard InChI Key | XHXXWWGGXFUMAJ-UHFFFAOYSA-N |

| Canonical SMILES | CS.[Na] |

Introduction

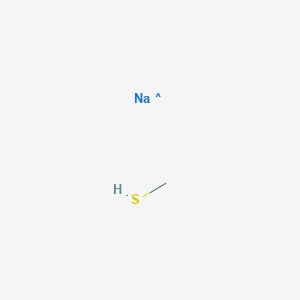

Chemical Identity and Structural Characteristics

Methylmercaptan sodium (CAS 5188-07-8) is an ionic compound comprising a sodium cation (Na⁺) and a methanethiolate anion (CH₃S⁻). Its molecular structure, represented by the SMILES notation CS.[Na], confirms the ionic bond between the sodium ion and the sulfur-centered anion . The compound typically exists as a white to light beige or light brown powder, with purity levels ranging from 90% to 95% in technical and commercial grades .

Molecular and Spectroscopic Data

-

Molecular Formula: CH₃NaS

-

Molecular Weight: 70.08 g/mol (calculated from isotopic composition) .

-

UV-Visible Spectral Properties: While methylmercaptan sodium itself lacks distinct UV-vis absorption bands, its derivative methyl mercaptan exhibits characteristic absorption when complexed with agents like cobinamide, showing shifts in the 300–400 nm range .

Physical and Chemical Properties

Methylmercaptan sodium is hygroscopic and requires storage under ambient conditions to prevent decomposition . Key properties include:

The compound’s reactivity with acids is a critical safety consideration, as it liberates methyl mercaptan gas, a potent toxicant .

Synthesis and Industrial Production

Methylmercaptan sodium is synthesized via the reaction of methyl mercaptan with sodium hydroxide:

This exothermic reaction is typically conducted under controlled conditions to avoid premature release of CH₃SH . Industrial production emphasizes inert atmospheres to mitigate oxidation risks, given the compound’s sensitivity to moisture and carbon dioxide .

Applications in Research and Industry

Chemical Synthesis

Toxicity and Mechanisms of Action

Methyl mercaptan, released from methylmercaptan sodium, inhibits cytochrome c oxidase, disrupting cellular respiration and reducing ATP production . Key findings from in vitro and in vivo studies include:

-

Cellular Effects: Exposure to CH₃SH (50–100 ppm) reduces oxygen consumption rates by 40–60% in mammalian cells, accompanied by ATP depletion and activation of stress kinases like JNK .

-

Animal Models:

Analytical Methods and Detection

The OSHA Method 26 outlines a gas chromatography (GC)-based approach for methyl mercaptan detection, applicable to quality control of methylmercaptan sodium :

-

Sampling: Airborne CH₃SH is trapped on mercuric acetate-impregnated filters.

-

Regeneration: Treatment with HCl releases CH₃SH, which is extracted into methylene chloride.

-

Analysis: GC with flame photometric detection (FPD) achieves a reliable quantitation limit of 0.027 ppm .

Recent Advances in Antidote Development

The 2022 study by PMC researchers demonstrated cobinamide’s efficacy as a methyl mercaptan antidote :

-

Binding Affinity: Cobinamide binds CH₃SH with a dissociation constant () of 84 μM.

-

Rescue Mechanisms:

-

Restores cellular oxygen consumption by 80% within 1 hour.

-

Normalizes ATP levels and suppresses JNK activation.

-

These findings highlight cobinamide’s potential for clinical use in CH₃SH poisoning, though human trials remain pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume